4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methoxy-1,1'-biphenyl
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Overview
Description
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromomethyl, tetrafluoro, and methoxy functional groups attached to a biphenyl core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method involves the use of N-bromosuccinimide as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and light conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets and their effects on cellular processes .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl is used in the production of advanced materials, including polymers and liquid crystals, due to its favorable electronic and structural properties .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular pathways and processes .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-(Bromomethyl)benzene: A simpler analog used in organic synthesis and as a precursor for more complex molecules.
4-(Bromomethyl)-2,3,5,6-tetrafluorobenzene: Shares the tetrafluoro substitution pattern but lacks the biphenyl structure, leading to different reactivity and applications.
Uniqueness: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl stands out due to its combination of bromomethyl, tetrafluoro, and methoxy groups on a biphenyl core. This unique structure imparts distinct electronic and steric properties, making it valuable in specialized applications such as advanced material synthesis and targeted drug design .
Properties
CAS No. |
646507-97-3 |
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Molecular Formula |
C14H9BrF4O |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(3,5-difluoro-4-methoxyphenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C14H9BrF4O/c1-20-14-12(18)4-8(5-13(14)19)7-2-10(16)9(6-15)11(17)3-7/h2-5H,6H2,1H3 |
InChI Key |
FZZMDLVRRZLVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)CBr)F)F |
Origin of Product |
United States |
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